molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1303138
CAS No.: 5915-16-2
M. Wt: 135.13 g/mol
InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. Its core structure is isoelectronic with the purine ring, allowing it to function as a potent bioisostere in the design of novel therapeutic agents . Researchers are actively investigating its applications in multiple disease areas. Recent studies have demonstrated that alkyl-substituted derivatives of this compound exhibit promising in vitro antitumor activity, functioning through a cytostatic effect that slows DNA replication and cancer cell division . The heterocyclic system also shows significant potential in infectious disease research; its analogs are effective inhibitors of Plasmodium falciparum, making it a valuable scaffold for antimalarial development . Furthermore, the triazolopyrimidine core possesses metal-chelating properties, forming complexes with metals like copper(II) that are explored for their magnetic and potential therapeutic activities . This combination of properties makes this compound a versatile and powerful building block for researchers developing new candidates in oncology, antiparasitic, and other therapeutic domains. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCEADXSTZKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376975
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-16-2
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. These methods typically involve the reaction of a 3-amino-1,2,4-triazole derivative with a suitable three-carbon synthon, which can be a 1,3-dicarbonyl compound, an α,β-unsaturated system, or their synthetic equivalents. The choice of reactants and reaction conditions allows for the introduction of various substituents on the pyrimidine (B1678525) ring.

Reaction of 5-Aminotriazoles with Morpholinoacrylonitrile Derivatives

The reaction of 5-aminotriazoles with morpholinoacrylonitrile derivatives as a direct route to nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-amine is not extensively documented in the reviewed scientific literature. While the reaction of aminotriazoles with various electrophilic partners is a common strategy, the specific use of morpholinoacrylonitrile derivatives for the synthesis of the title compound appears to be a less conventional approach. Further research may be required to explore the feasibility and scope of this particular synthetic pathway.

Reaction of 3-Amino-nih.govresearchgate.netnih.govtriazole with Enaminonitriles and Enaminones

The reaction of 3-amino-1,2,4-triazole with β-enaminonitriles and β-enaminones provides a versatile route to substituted nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. In this approach, the enaminonitrile or enaminone acts as the three-carbon building block. The reaction proceeds through an initial nucleophilic attack of the endocyclic N-4 or the exocyclic amino group of the triazole onto the β-carbon of the enamino system, followed by an intramolecular cyclization with the elimination of a leaving group (e.g., an amine or water).

The regioselectivity of the initial attack and the subsequent cyclization can be influenced by the substituents on both the triazole and the enamino partner, as well as the reaction conditions. This method allows for the synthesis of a variety of substituted nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-amines. A related catalyst-free and eco-friendly method has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions, which proceeds via a tandem reaction involving a transamidation mechanism followed by nucleophilic addition and condensation mdpi.com.

Cyclocondensation of 1,2,4-Aminotriazole with 1,3-Dicarbonyl or α,β-Unsaturated Systems

One of the most common and widely employed strategies for the synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine heterocycle is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds nih.govresearchgate.net. This method is valued for its reliability and the commercial availability of a wide range of starting materials.

The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, typically proceeds under acidic or basic conditions. The initial step involves the condensation of the exocyclic amino group of the triazole with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization via the attack of a ring nitrogen of the triazole onto the second carbonyl group, followed by dehydration, affords the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system.

1,3-Dicarbonyl CompoundProduct SubstituentsReference
Acetylacetone5,7-dimethyl nih.gov
Ethyl acetoacetate5-methyl-7-hydroxy nih.gov
Diethyl malonate5,7-dihydroxy researchgate.net

Similarly, α,β-unsaturated ketones, esters, and nitriles can serve as the three-carbon component. The reaction is believed to proceed via a Michael-type addition of the triazole to the unsaturated system, followed by cyclocondensation. For instance, the reaction of 3-amino-1,2,4-triazole with esters of substituted cinnamic acids and aromatic unsaturated ketones has been studied to establish the directionality of the formation of the tetrahydrooxopyrimidine ring.

Cyclocondensation of Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione

The cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione is a specific example of the reaction between a substituted aminotriazole and a β-dicarbonyl compound. This reaction leads to the formation of a 2-carboxyamide- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative researchgate.net. The ester group at the 3-position of the triazole ring is an important functional handle that can be further modified. The reaction proceeds by the condensation of the 5-amino group with one of the carbonyls of the dione, followed by intramolecular cyclization involving a ring nitrogen and the remaining carbonyl group, leading to the formation of the pyrimidine ring. The resulting ethyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be converted to various amides researchgate.net.

Triazole ReactantDione ReactantProductReference
Ethyl 5-amino-1,2,4-triazole-3-carboxylate1-Phenylbutane-1,3-dione2-Carboxyamide-5-methyl-7-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative strategy for the construction of fused triazole systems, including those related to the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core. These reactions often involve the formation of a new nitrogen-nitrogen bond under oxidative conditions.

Copper-Catalyzed Oxidative Cyclization from 2-Aminopyridines with Nitriles

Copper-catalyzed oxidative cyclization has emerged as a powerful tool for the synthesis of N-fused heterocycles. While the direct synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-amine from a corresponding aminopyrimidine and a nitrile via this method is not explicitly detailed in the provided context, the analogous reaction of 2-aminopyridines with nitriles to form nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines is well-established and provides a strong precedent.

This reaction typically involves the copper-catalyzed addition of the 2-amino group of the pyridine to the nitrile, followed by an intramolecular oxidative N-N bond formation. Various copper catalysts, including both homogeneous and heterogeneous systems, have been employed, often in the presence of an oxidant such as air or other oxidizing agents organic-chemistry.org. The use of heterogeneous catalysts is advantageous for their ease of separation and recyclability. This methodology has been shown to tolerate a wide range of functional groups on both the aminopyridine and the nitrile substrates.

Catalyst SystemOxidantSubstratesProduct TypeReference
CuBrAir2-Aminopyridines, Nitriles nih.govresearchgate.netnih.govTriazolo[1,5-a]pyridines mdpi.com
Cu-Zn/Al-TiAir2-Aminopyridines, Nitriles nih.govresearchgate.netnih.govTriazolo[1,5-a]pyridines mdpi.com
CuBrAirGuanidylpyridines2-Amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines mdpi.com

PIFA-Mediated Intramolecular Annulation for N-N Bond Formation

A notable metal-free approach for the synthesis of 1,5-fused 1,2,4-triazole systems involves the use of phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. This method facilitates an intramolecular oxidative annulation through N-N bond formation. The reaction typically proceeds from readily available N-(heteroaryl)amidines. While extensively studied for the pyridine analogue, the principles are directly applicable to the pyrimidine system.

The reaction is characterized by its mild conditions, short reaction times, and high yields. The use of hexafluoroisopropanol (HFIP) as the solvent has been found to be optimal. The proposed mechanism involves the formation of an iodine(III) intermediate, followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the heteroaromatic ring, and subsequent rearomatization to yield the final product. This methodology is compatible with a wide array of substituents, including both electron-donating and electron-withdrawing groups on the aromatic rings.

Table 1: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Note: Data is for the analogous pyridine system.

Entry Substrate (N-(pyridin-2-yl)benzimidamide) Oxidant Solvent Time (min) Yield (%)
1 Phenyl PIFA (1.2 equiv) HFIP 10 96
2 4-Methylphenyl PIFA (1.2 equiv) HFIP 10 95
3 4-Methoxyphenyl PIFA (1.2 equiv) HFIP 10 98
4 4-Chlorophenyl PIFA (1.2 equiv) HFIP 10 92
5 4-Nitrophenyl PIFA (1.2 equiv) HFIP 20 85
6 2-Thienyl PIFA (1.2 equiv) HFIP 10 91

I2/KI-Mediated Oxidative N-N Bond Formation

An environmentally benign and efficient method for the synthesis of 1,5-fused 1,2,4-triazoles utilizes a molecular iodine/potassium iodide (I2/KI) system to mediate the oxidative N-N bond formation. This transition-metal-free approach starts from N-aryl amidines and is known for its scalability.

The optimal reaction conditions involve heating the N-aryl amidine substrate with iodine and potassium iodide in dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate. The addition of KI is crucial as it enhances the efficiency of the reaction and helps to suppress potential side reactions such as iodination of the aromatic rings. This method demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor substituents. Mechanistic studies suggest the reaction proceeds through the formation of an iodide intermediate, which then undergoes an SN2'-type cyclization to form the critical N-N bond.

Table 2: I2/KI-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Note: Data is for the analogous pyridine system.

Entry Substrate (N-(pyridin-2-yl)amidine) Reagents Base Temperature (°C) Time (h) Yield (%)
1 Phenyl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 96
2 4-Tolyl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 95
3 4-Methoxyphenyl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 92
4 4-Fluorophenyl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 91
5 4-Chlorophenyl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 89
6 Naphthalen-2-yl I2 (1.2 equiv), KI (1.5 equiv) K2CO3 (2.0 equiv) 100 1 90

Chloramine-T Promoted Metal-Free Oxidative N-N Bond Formation

A convenient and efficient synthesis of 1,5-fused 1,2,4-triazoles can be achieved using Chloramine-T as a low-cost and effective oxidant. This method provides a transition-metal-free pathway for the intramolecular oxidative N-N bond formation from N-arylamidines. The reaction is characterized by its mild conditions, high yields, and very short reaction times.

The process involves heating the N-arylamidine substrate with Chloramine-T in ethanol. This protocol is noted for its tolerance of a wide range of substituents on both the heteroaromatic and aryl rings, including electron-donating and electron-withdrawing groups. The use of Chloramine-T represents a practical and economical alternative to other oxidative systems.

Table 3: Chloramine-T Promoted Synthesis of 1,5-Fused 1,2,4-Triazoles Note: Data is for analogous N-arylamidine systems.

Entry Substrate (N-arylamidine) Oxidant Solvent Time (min) Yield (%)
1 N-(pyridin-2-yl)benzimidamide Chloramine-T (2.0 equiv) Ethanol 30 95
2 N-(pyridin-2-yl)-4-methylbenzimidamide Chloramine-T (2.0 equiv) Ethanol 30 92
3 N-(pyridin-2-yl)-4-methoxybenzimidamide Chloramine-T (2.0 equiv) Ethanol 30 90
4 N-(pyridin-2-yl)-4-chlorobenzimidamide Chloramine-T (2.0 equiv) Ethanol 45 88
5 N-(pyridin-2-yl)-4-nitrobenzimidamide Chloramine-T (2.0 equiv) Ethanol 45 85
6 N-(pyrimidin-2-yl)benzimidamide Chloramine-T (2.0 equiv) Ethanol 35 91

Oxidative Cyclization of Pyrimidin-2-yl-amidines

The oxidative cyclization of pyrimidin-2-yl-amidines is a direct and fundamental route to thetriazolo[1,5-a]pyrimidine scaffold. This strategy involves the formation of the N-N bond within the triazole ring from an amidine precursor already attached to the pyrimidine core. Various oxidants have been employed for this transformation, including lead tetraacetate and copper-based catalytic systems.

A notable example is the copper-catalyzed aerobic oxidative cyclization of guanidylpyrimidines, which are a specific type of amidine. This method allows for the straightforward synthesis of 2-amino-triazolo[1,5-a]pyrimidines in high yields. The reaction proceeds via a copper-catalyzed N-N coupling mechanism under an air atmosphere, presenting a practical and efficient approach.

Table 4: Copper-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyrimidines

Entry Substrate Catalyst Atmosphere Yield (%)
1 1-(4,6-Dimethylpyrimidin-2-yl)guanidine CuBr (10 mol%) Air 85
2 1-(Pyrimidin-2-yl)guanidine CuBr (10 mol%) Air 78
3 1-(4-Methylpyrimidin-2-yl)guanidine CuBr (10 mol%) Air 82

Oxidative Cyclization of Nitropyrimidinyl Hydrazones of Aromatic Aldehydes

The synthesis oftriazolo[1,5-a]pyrimidines bearing a nitro group can be accomplished through the oxidation of dihydro-6-nitroazolo[1,5-a]pyrimidine precursors. It was previously thought that such dihydropyrimidine systems could not be aromatized, but recent studies have refuted this.

The oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be successfully achieved using oxidants like phenyliodonium diacetate (PIDA). The reaction conditions, such as temperature and time, are influenced by the electronic properties of the azole portion of the molecule; π-deficient systems like triazolo- and tetrazolopyrimidines require harsher conditions for oxidation. This method provides a viable route to 6-nitro-triazolo[1,5-a]pyrimidines, which are valuable synthetic intermediates. However, the stability of the starting material is crucial, as compounds with electron-donating groups at certain positions may undergo decomposition during oxidation.

Table 5: Oxidation of 4,7-Dihydro-6-nitro-triazolo[1,5-a]pyrimidines

Entry Substrate Oxidant Temperature (°C) Time (h) Yield (%)
1 5-Methyl-7-phenyl-4,7-dihydro-6-nitro-triazolo[1,5-a]pyrimidine PIDA 80 3 75
2 5-Methyl-7-(4-chlorophenyl)-4,7-dihydro-6-nitro-triazolo[1,5-a]pyrimidine PIDA 80 3 71
3 5-Methyl-7-(4-methoxyphenyl)-4,7-dihydro-6-nitro-triazolo[1,5-a]pyrimidine PIDA 20 - Decomposition

Dimroth Rearrangement-Based Syntheses

The Dimroth rearrangement is a powerful tool in heterocyclic chemistry for the isomerization of certain nitrogen-containing heterocycles.

Conversion of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives

Thetriazolo[1,5-a]pyrimidine scaffold can be readily accessed through the Dimroth rearrangement of its isomerictriazolo[4,3-a]pyrimidine counterpart. This isomerization is a common and often spontaneous final step in syntheses that initially target the [4,3-a] isomer. The [1,5-a] isomer is generally the thermodynamically more stable of the two.

The rearrangement can be catalyzed by acids or bases and is often accelerated by heat. The accepted mechanism involves protonation of a nitrogen atom in the pyrimidine ring, followed by a ring-opening of the pyrimidine to form an intermediate. Tautomerization and subsequent ring-closure in a different orientation, followed by deprotonation, leads to the rearranged and more stable [1,5-a] product. This transformation is a key strategy, particularly when the [4,3-a] isomers are more easily accessible from starting materials like hydrazinylpyrimidines. For instance, oxidative cyclization of N-benzylidene-N′-pyrimidin-2-yl hydrazine precursors first yields the [4,3-a] isomer, which then rearranges to the final [1,5-a] product.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidines from simple starting materials in a single step. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

One-Pot, Three-Component Condensation using Active Methylene Compounds, Aminotriazoles, and Aldehydes

A robust and versatile method for synthesizing the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is the one-pot, three-component condensation of an aminotriazole, an aldehyde, and an active methylene compound. This reaction allows for the rapid assembly of the bicyclic system with diverse substitution patterns.

One notable example involves the reaction of 3-amino-1,2,4-triazole, various aldehydes, and a ketene N,S-acetal, such as N-methyl-1-(methylthio)-2-nitroethenamine, which serves as the active methylene component. nih.govresearchgate.net The reaction proceeds in the presence of a Brønsted–Lowry acid catalyst like trichloroacetic acid, at room temperature, to yield a library of novel N-methyl-6-nitro-5-aryl-3,5-dihydro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amines. nih.govresearchgate.net This method is attractive due to its operational simplicity and the structural diversity achievable by varying the aldehyde component. nih.gov

Similarly, β-dicarbonyl compounds, such as ethyl acetoacetate, are widely used as the active methylene component. nih.govresearchgate.net The condensation of 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate, catalyzed by APTS in refluxing ethanol, provides multi-substituted mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidines in good to excellent yields. nih.gov These can subsequently be converted to the more thermodynamically stable [1,5-a] isomers. The reaction is compatible with a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. nih.gov

The table below summarizes representative examples of this three-component synthesis.

Table 1. Examples of Three-Component Synthesis of mdpi.comnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives.
Aminotriazole ComponentAldehyde ComponentActive Methylene ComponentProductYield (%)
3-Amino-1,2,4-triazoleBenzaldehydeN-methyl-1-(methylthio)-2-nitroethenamineN-methyl-6-nitro-5-phenyl-3,5-dihydro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amineNot Reported
5-Amino-1-phenyl-1H-1,2,4-triazole4-ChlorobenzaldehydeEthyl acetoacetate7-(4-chlorophenyl)-5-methyl-1-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate92%
5-Amino-1-phenyl-1H-1,2,4-triazole4-MethylbenzaldehydeEthyl acetoacetate5-methyl-7-(p-tolyl)-1-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate89%
3-Amino-1,2,4-triazole4-NitrobenzaldehydeEthyl acetoacetateEthyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxylateNot Reported

Derivatization and Functionalization Strategies

The derivatization of the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amine core is crucial for modulating its physicochemical and biological properties. Functionalization strategies often target the exocyclic amino group at the C7 position.

Alkylation Studies and Regioisomeric Products

Alkylation of the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine system can potentially occur at several nitrogen atoms, including the triazole ring (N1, N4), the pyrimidine ring (N3), and the exocyclic amine (N7), leading to various regioisomeric products. However, specific strategies have been developed to achieve regioselective functionalization, particularly at the 7-amino position.

A highly effective method for preparing 7-alkylamino derivatives involves a two-step sequence starting from the corresponding 7-oxo analogue, such as 5-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-7(4H)-one or 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. nih.govresearchgate.netmdpi.com The process involves:

Chlorodeoxygenation : The 7-oxo group is converted into a more reactive 7-chloro group using a reagent system like phosphoryl trichloride in pyridine and acetonitrile. nih.gov This creates a reactive intermediate, 7-chloro-5-methyl-6-nitroazolopyrimidine, which is susceptible to nucleophilic attack.

Nucleophilic Aminodehalogenation : The isolated 7-chloro intermediate is then treated with a primary or secondary amine. The amine displaces the chloride ion to form the desired 7-alkylamino- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivative. nih.govresearchgate.net

This sequence provides a regioselective route to N7-substituted products, avoiding alkylation on the ring nitrogen atoms. The reaction conditions are typically mild, involving treatment with the appropriate amine and a base like triethylamine in a solvent such as anhydrous acetonitrile at low to ambient temperatures. nih.gov This method has been successfully applied to synthesize a wide range of 7-alkylamino derivatives with varying alkyl and aryl-alkyl substituents.

The table below illustrates the synthesis of various 7-alkylamino derivatives via this chloro-intermediate strategy.

Table 2. Synthesis of 7-Alkylamino-azolo[1,5-a]pyrimidines via Nucleophilic Substitution.
Starting MaterialAmine ReagentProductYield (%)
7-Chloro-5-methyl-6-nitrotetrazolo[1,5-a]pyrimidine2-Phenylethylamine5-Methyl-6-nitro-N-(2-phenylethyl)tetrazolo[1,5-a]pyrimidin-7-amineNot Reported
7-Chloro-5-methyl-6-nitrotetrazolo[1,5-a]pyrimidine4-Hydroxyphenethylamine4-(2-((5-Methyl-6-nitrotetrazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)phenolNot Reported
7-Chloro-5-methyl-6-nitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidineButylamineN-Butyl-5-methyl-6-nitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amineNot Reported
7-Chloro-5-methyl-6-nitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidineBenzylamineN-Benzyl-5-methyl-6-nitro- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amineNot Reported

Substitution Pattern Effects on Biological Activity

The biological activity of acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been instrumental in elucidating the optimal substitution patterns for various therapeutic targets, including antibacterial and anticancer activities.

For antibacterial activity , particularly against strains like Enterococcus faecium, a three-component Biginelli-like heterocyclization has been employed to synthesize a library of analogues. nih.gov SAR studies on these compounds revealed that substitutions at the SAR1, SAR2, and SAR3 positions are critical. For instance, the introduction of a substituted phenyl group at the SAR1 position is necessary for activity, with lipophilic steric bulk being a key determinant. nih.gov Specifically, larger lipophilic groups like 4-isopropylphenyl or 4-tert-butylphenyl at this position enhance anti-E. faecium activity. nih.gov

In the realm of anticancer activity , substitutions at the C2, C5, and C7 positions have been extensively investigated. mdpi.com A clear SAR has been established for tubulin polymerization inhibitors. acs.orgnih.gov High potency is achieved with a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position. acs.orgnih.gov Furthermore, the presence of two fluoro atoms on the phenyl ring, ortho to the triazolopyrimidine core, is optimal for activity. acs.orgnih.gov At the C7 position, a 4-trifluoromethylanilino substituent has been identified as a favorable option for enhancing anticancer potency. nih.gov The side chains at the C2 position also play a crucial role in determining the cytotoxic efficacy of these compounds against various cancer cell lines. nih.gov

Table 1: Effects of Substitution Patterns on the Biological Activity of acs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives

Position of SubstitutionSubstituent TypeResulting Biological Activity
SAR1 (C7-aryl) HydrogenLoss of antibacterial activity nih.gov
Lipophilic groups (-Ph-4-i-Pr, -Ph-4-t-Bu)Enhanced anti-E. faecium activity nih.gov
C5 (1S)-2,2,2-trifluoro-1-methylethylaminoHigh anticancer potency (tubulin inhibition) acs.orgnih.gov
2,2,2-trifluoroethylaminoHigh anticancer potency (tubulin inhibition) acs.orgnih.gov
C6-phenyl Ortho-difluoroOptimal anticancer activity acs.orgnih.gov
C7 4-TrifluoromethylanilinoFavorable for anticancer potency nih.gov
C2 Varied side chainsInfluences cytotoxicity against cancer cell lines nih.gov

Synthesis of Carboxamide Derivatives

Carboxamide derivatives of the acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold are of significant interest due to their potential therapeutic applications. Various synthetic strategies have been developed for the preparation of these compounds.

A prominent method for the synthesis of 5-methyl-N,7-diphenyl-4,7-dihydro- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamides involves a multi-component reaction. This approach typically utilizes 3-amino-1,2,4-triazole, an aromatic aldehyde, and acetoacetanilide. The reaction can be catalyzed by various agents, including p-toluenesulfonic acid, HCl, maltose, and triethylaminium-N-sulfonic acid tetrachloroaluminate. More recently, a Schiff base zinc(II) complex supported on magnetite nanoparticles has been employed as a reusable and efficient catalyst for this transformation, proceeding under mild, solvent-free conditions.

Another strategy for the synthesis of acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxamides involves a coupling reaction. This method starts with the preparation of a 5-methyl-7-phenyl- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine-2-carbonyl chloride intermediate. nih.govnih.gov This acid chloride is then coupled with a variety of amine-containing reagents to yield the desired carboxamide derivatives. nih.govnih.gov This approach allows for the introduction of diverse functionalities at the 2-position, enabling the exploration of a broad chemical space for biological activity screening. nih.govnih.gov

Table 2: Synthesis of acs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidine-6-carboxamide Derivatives via Multi-component Reaction

AldehydeAmineDicarbonyl CompoundCatalystProduct
Benzaldehyde3-Amino-1,2,4-triazoleAcetoacetanilideSchiff base zinc(II) complex5-Methyl-N,7-diphenyl-4,7-dihydro- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide
Substituted Benzaldehydes3-Amino-1,2,4-triazoleAcetoacetanilidep-Toluenesulfonic acidCorresponding 7-aryl-5-methyl-N-phenyl-4,7-dihydro- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamides

Preparation of Metal Complexes withacs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidin-7-amine Ligands

The acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold possesses multiple nitrogen atoms with accessible electron pairs, making it an excellent ligand for the coordination of metal ions. mdpi.com The resulting metal complexes have garnered significant attention due to their potential as therapeutic agents, exhibiting anticancer, antiparasitic, and antibacterial properties. researchgate.net

The preparation of these metal complexes generally involves the reaction of a acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivative with a suitable metal salt in an appropriate solvent. A series of zinc complexes, for instance, have been synthesized by reacting 7-amino-1,2,4-triazolo[1,5-a]pyrimidine (7atp) or 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) with zinc sulfate, zinc chloride, or zinc nitrate. ingentaconnect.combenthamscience.com Similarly, first-row transition metal complexes of copper, cobalt, nickel, and zinc have been prepared with 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. mdpi.com

The coordination mode of the triazolopyrimidine ligand to the metal center can vary. The most common modes are N3-monodentate or N3,N4-bridging. mdpi.com However, the presence of exocyclic substituents can introduce other possible bonding routes. The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques, including FTIR, UV-visible spectroscopy, NMR, and single-crystal X-ray diffraction. ingentaconnect.combenthamscience.comnih.gov

Table 3: Examples of Metal Complexes with acs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidine Ligands

LigandMetal SaltResulting Complex
7-Amino-1,2,4-triazolo[1,5-a]pyrimidine (7atp)ZnSO₄·7H₂OZinc(II) complex of 7atp ingentaconnect.combenthamscience.com
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp)ZnCl₂Zinc(II) complex of dmtp ingentaconnect.combenthamscience.com
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)Cu(II), Co(II), Ni(II), Zn(II) saltsFirst-row transition metal complexes of HftpO mdpi.com

Synthesis of Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral and antitumor agents. The acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has been utilized for the synthesis of novel acyclic nucleoside analogues.

One of the key methods for the synthesis of these analogues is the Vorbrüggen glycosylation . This one-step method has been successfully applied to prepare new analogues of acyclovir by reacting acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones with (2-acetoxyethoxy)methyl acetate in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate. researchgate.netresearchgate.netjst.go.jp The reaction can lead to a mixture of N3 and N4 isomers, with the ratio of products being thermodynamically controlled. researchgate.net

Another effective method for the synthesis of acyclic nucleosides is the condensation reaction between the sodium salts of 6-phenyl- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones and appropriate alkylating agents like 4-bromobutyl acetate or (Z)-4-bromobut-2-en-1-yl acetate. researchgate.net The structures of the resulting acyclic nucleoside analogues are typically confirmed by various spectroscopic techniques, including 1H and 13C NMR spectroscopy, as well as X-ray analysis. researchgate.netresearchgate.net

Table 4: Synthetic Methods for Acyclic Nucleoside Analogues of acs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidines

MethodReactantsCatalyst/ConditionsProduct Type
Vorbrüggen Glycosylation acs.orgmdpi.comnih.govTriazolo[1,5-a]pyrimidin-7-ones and (2-acetoxyethoxy)methyl acetateTrimethylsilyl trifluoromethanesulfonateN3 and N4 isomeric acyclic nucleoside analogues researchgate.netresearchgate.netjst.go.jp
Condensation Reaction Sodium salts of 6-phenyl- acs.orgmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones and alkylating agents (e.g., 4-bromobutyl acetate)-Acyclic nucleoside analogues researchgate.net

Structure Activity Relationship Sar and Mechanistic Studies

Influence of Substituent Patterns

The biological activity of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine core is highly dependent on the nature and position of its substituents. Strategic modifications at various positions on the pyrimidine (B1678525) and triazole rings, as well as on pendant phenyl groups, have been shown to significantly influence the compound's efficacy as an anticancer and antiparasitic agent.

Role of Fluoroalkyl Groups at the 5-Position for Potency

The introduction of fluoroalkyl groups at the C-5 position of the pyrimidine ring is a critical determinant for achieving high potency in anticancer applications. acs.org Research has established a clear structure-activity relationship where specific fluoroalkylamino groups are required for optimal activity. acs.org For instance, the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at this position leads to compounds with significant potency. acs.org This highlights the importance of small, fluorinated alkyl substituents in enhancing the biological efficacy of the scaffold.

In the context of antimalarial agents targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), the addition of a difluoroethyl or trifluoromethyl group to the triazolopyrimidine ring was a key discovery that improved potency. acs.org

Impact of Fluoro Atoms on the Phenyl Ring Ortho to the Core

For optimal activity, the presence of two fluoro atoms on the phenyl ring at the positions ortho to the triazolopyrimidine core is necessary. acs.org This substitution pattern is a crucial element in the SAR of this class of compounds. The addition of fluorine-bearing substituents to the aniline (B41778) ring has been a key strategy for improving metabolic stability in related series. acs.org

Studies on PfDHODH inhibitors showed that the addition of meta-fluorines to the aniline ring resulted in a modest two- to three-fold improvement in potency against both the enzyme and the parasite. acs.org However, increasing fluorination can also lead to a loss of species selectivity by enhancing binding to mammalian dihydroorotate dehydrogenases. acs.org

Optimizing Activity with Oxygen Linkages and Alkylamino/Hydroxy Groups at the Para-Position of the Phenyl Ring

Further optimization of anticancer activity has been achieved by modifying the para-position of the phenyl ring. The most effective compounds feature an oxygen linkage at this position, followed by a three-methylene unit that terminates in an alkylamino or a hydroxy group. acs.org This specific combination of a flexible linker and a terminal polar group is essential for maximizing the potency of these researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives. acs.org

Effect of Side Chain Substitution at C-2 Position on Cytotoxicity

The cytotoxicity of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-amine derivatives is strongly influenced by the substitution pattern of side chains at the C-2 position. nih.gov Research involving the synthesis of a series of N-anilino-5-methyl-2-(3-((5-((alkylaminomethyl)furan-2-yl)methylthio)propyl))- researchgate.netnih.govmdpi.comtriazolo-[1,5-a]pyrimidine-7-amine derivatives demonstrated this dependency. nih.govnih.gov The evaluation of these compounds for their in vitro cytotoxicity against cancer cell lines such as Bel-7402 (human hepatoma) and HT-1080 (human fibrosarcoma) revealed that variations in the C-2 side chain led to significant differences in activity. nih.gov For example, compound 23 from one study, which features a specific side chain at C-2, emerged as a lead compound with IC₅₀ values of 15.0 μM and 7.8 μM against Bel-7402 and HT-1080 cell lines, respectively. nih.gov

Cytotoxicity of Selected C-2 Substituted researchgate.netnih.govmdpi.comTriazolo[1,5-a]pyrimidine-7-amines nih.gov
CompoundC-2 Side Chain StructureIC₅₀ Bel-7402 (μM)IC₅₀ HT-1080 (μM)
9Features a 4-methylpiperazin-1-yl group22.314.8
14Features a diethylamino group18.910.1
19Features a morpholino group20.512.5
23Features a 4-fluorophenylamino group at C-7 and a specific furanyl side chain at C-215.07.8

Importance of 4-Trifluoromethylanilino Substituent at C-7 Position for Anticancer Potency

The substituent at the C-7 position plays a pivotal role in determining the anticancer potency of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold. Specifically, the presence of a 4-trifluoromethylanilino group at the C-7 position has been identified as a favorable option for enhancing anticancer potency. nih.gov This finding suggests that an electron-withdrawing trifluoromethyl group on the anilino substituent is a key structural feature for cytotoxic activity. In studies of PfDHODH inhibitors, hydrophobic groups like CF₃ and SF₅ on para-substituted anilines were found to provide the best combination of potency and metabolic stability. acs.org

Regioisomeric Influences on Activity and Synthesis

The researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine system is one of several possible isomers, and the specific arrangement of atoms significantly impacts both its synthesis and biological activity. researchgate.netresearchgate.netresearchgate.net The most common synthetic routes involve the cyclocondensation of 5-aminotriazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The choice of reactants and conditions can lead to different regioisomers, and the ratio of these isomers often depends on the substituents present on the heterocyclic system. researchgate.net

Another key synthetic consideration is the Dimroth rearrangement, where a researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrimidine isomer rearranges to the more thermodynamically stable researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine under acidic conditions. nih.gov This rearrangement is driven by an increase in the aromatic character of the fused ring system. researchgate.net The position of substituents, such as a phenyl group at the C-5, C-6, or C-7 position, can influence the course of these reactions and the final biological profile of the molecule. unipd.it For example, the synthesis of 2-amino-7-phenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine and 2-amino-5-phenyl- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine requires different reaction conditions to achieve the desired regioisomer. unipd.it These synthetic challenges underscore the importance of controlling regiochemistry to access specific isomers with desired biological activities.

Mechanistic Insights into Biological Action

The biological activity of nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidin-7-amine and its derivatives stems from a variety of interactions with cellular and viral machinery. The core structure serves as a versatile scaffold, allowing for modifications that fine-tune its activity towards specific biological targets. Mechanistic studies have revealed its involvement in crucial cellular processes, including cytoskeletal dynamics and signal transduction, as well as its ability to interfere with viral replication.

Overcoming Multidrug Resistance Transporter Proteins

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells. nih.gov Certain derivatives of the nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine class have demonstrated the ability to circumvent this resistance mechanism. nih.govacs.org

For instance, studies have shown that selected compounds from this series can overcome resistance conferred by several multidrug resistance transporter proteins. nih.govacs.org In a specific investigation, a nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one derivative, WS-10, was identified as a selective modulator of ABCB1-mediated multidrug resistance. nih.gov This suggests that these compounds are either not substrates for these efflux pumps or they may inhibit the function of the transporters, thereby retaining their cytotoxic efficacy in resistant cancer cells.

Protein Kinase Inhibition Mechanisms

The nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, partly due to its ability to serve as a hinge-binding motif in various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine have been developed as inhibitors of several protein kinases. For example, a series of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines were designed and synthesized as inhibitors of Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in cancer cell proliferation and survival. nih.gov Structure-activity relationship studies revealed that while the pyrazolopyrimidine counterparts were more potent, certain nih.govnih.govacs.orgtriazolopyrimidine derivatives still exhibited micromolar inhibitory activity against CK2. nih.gov

Furthermore, the nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7(3H)-one scaffold has been identified as a source of potent and selective inhibitors of the β isoform of phosphatidylinositol 3-kinase (PI3K). nih.gov These inhibitors demonstrated effective downstream inhibition of AKT phosphorylation, a key step in the PI3K signaling pathway that is often overactive in cancer. nih.gov The mechanism of action for these kinase inhibitors generally involves competitive binding at the ATP-binding site of the enzyme, where the triazolopyrimidine core mimics the purine (B94841) ring of ATP.

Interaction with Viral RNA-Dependent RNA Polymerase (RdRP) Subunits

The viral RNA-dependent RNA polymerase (RdRP) is an essential enzyme for the replication and transcription of RNA viruses, making it an attractive target for antiviral drug development. The nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold has been successfully utilized to create inhibitors that disrupt the function of this viral enzyme.

Specifically, derivatives have been designed to interfere with the protein-protein interactions within the influenza virus RdRP complex, which is composed of three subunits: PA, PB1, and PB2. These inhibitors act by disrupting the heterodimerization of the PA and PB1 subunits, a crucial step for the assembly and function of the polymerase. unipd.itresearchgate.net

Molecular modeling and experimental data suggest that these compounds bind to a pocket on the PA subunit, thereby preventing its interaction with the PB1 subunit. nih.gov This disruption of the RdRP complex effectively halts viral RNA synthesis and subsequent viral replication. The efficacy of these compounds has been demonstrated in both biochemical assays measuring PA-PB1 interaction and in cell-based viral replication assays. unipd.it

Binding Modes within Biological Targets (e.g., PfDHODH binding site, tubulin binding sites)

The therapeutic effects of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-amine derivatives are dictated by their specific binding interactions within the active or allosteric sites of their biological targets. X-ray crystallography and molecular modeling studies have provided detailed insights into these binding modes.

PfDHODH Binding Site: In the case of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, triazolopyrimidine-based inhibitors have been shown to bind in a pocket adjacent to the flavin mononucleotide (FMN) cofactor. The binding is characterized by a key hydrogen bond between an amine group on the inhibitor and the side chain of a histidine residue (His185) in the active site. Additionally, edge-to-face stacking interactions contribute significantly to the high-affinity binding. The orientation of the triazolopyrimidine core and its substituents within this pocket is crucial for potent inhibition.

Tubulin Binding Sites: The interaction of nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine derivatives with tubulin is complex, with evidence suggesting at least two distinct binding sites. Depending on the substitution pattern, these compounds can interact with either the Vinca (B1221190) domain or a novel "seventh site" on the tubulin heterodimer. Binding to the Vinca site can lead to microtubule destabilization, while interactions at the seventh site have been associated with a unique form of microtubule stabilization. The differential affinity for these two sites appears to determine the ultimate cellular phenotype, whether it be microtubule stabilization or disruption. Molecular docking simulations have shown that in the colchicine (B1669291) binding site, the nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine core can occupy the central part of the site, with various substitutions projecting into different regions of the pocket to form specific interactions. researchgate.net

Pharmacological Target Identification (e.g., A1-adenosine receptors)

The versatility of the nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold has led to its exploration against a wide range of pharmacological targets. One such area of investigation is its potential to interact with G-protein coupled receptors, such as adenosine (B11128) receptors.

Derivatives of the closely related azolo[1,5-a]pyrimidine class have been screened for their activity as antagonists of the A1-adenosine receptor. In silico predictions followed by in vitro validation have identified compounds with A1-blocking effects. mdpi.com These findings suggest that with appropriate structural modifications, the nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-amine core could be tailored to target specific receptor subtypes, opening up possibilities for the development of treatments for conditions where adenosine receptor signaling is dysregulated. The pyrazolo-triazolo-pyrimidine nucleus, a related scaffold, has been shown to be a "molecular passepartout," capable of pan-recognition of human adenosine receptors, with substitutions at various positions dictating the affinity and selectivity for the A1, A2A, A2B, and A3 subtypes. mdpi.com

Interactive Data Table of Research Findings

Compound ClassTargetMechanism of ActionKey Findings
nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidinesTubulinPromotes tubulin polymerization; Inhibits Vinca alkaloid binding.Unique dual mechanism of action, not competing with paclitaxel.
WS-10 ( nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidin-7-one derivative)ABCB1 TransporterModulates ABCB1-mediated multidrug resistance.Overcomes a common mechanism of cancer drug resistance.
6-(Tetrazol-5-yl)-7-amino- nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidinesCasein Kinase 2 (CK2)ATP-competitive inhibition.Demonstrates the potential of the scaffold for kinase inhibition.
nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidin-7(3H)-onesPI3-Kinase βSelective inhibition of the β isoform.Potent inhibition of a key cancer signaling pathway.
nih.govnih.govacs.orgTriazolo[1,5-a]pyrimidine derivativesInfluenza Virus RdRPDisrupts PA-PB1 subunit interaction.Inhibits viral replication by preventing polymerase assembly.
Triazolopyrimidine-based inhibitorsPfDHODHBinds to the substrate-binding pocket.Forms key hydrogen bonds and stacking interactions for potent antimalarial activity.
Azolo[1,5-a]pyrimidine derivativesA1-Adenosine ReceptorAntagonistic activity.Potential for development as receptor modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational, ligand-based approach to drug design that models the relationship between the structural features of compounds and their biological activities. mdpi.com This method is instrumental in predicting the activity of untested analogs and optimizing lead compounds.

The mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine (1,2,4-TAP) scaffold is a significant area of research in medicinal chemistry, partly because it can act as a bioisostere for purine scaffolds. mdpi.com QSAR modeling has been successfully applied to a series of 1,2,4-TAP analogs to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.net

In one study, a dataset of 125 congeners of mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidin-7-amine was utilized to develop robust QSAR models. mdpi.comresearchgate.net These models aim to understand the structural requirements for potent antiplasmodial activity, providing valuable data for designing more effective antimalarial agents. mdpi.com The interference with the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is crucial for the parasite's pyrimidine biosynthesis, has been identified as a key target for these compounds. researchgate.netnih.gov

The predictive power of a QSAR model relies on the identification of molecular descriptors that significantly influence the biological activity. Through recursive feature elimination from a pool of 306 molecular features, five descriptors were identified as being most significant for the antiplasmodial activity of 1,2,4-TAP analogs. mdpi.com These descriptors include four two-dimensional and one three-dimensional feature. mdpi.com

The identified descriptors were used to construct a regression equation to predict the half-maximal inhibitory concentration (pIC50): pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com

Table 1: Significant Molecular Descriptors in QSAR Model for Antimalarial Activity

Descriptor Type Description
npr1 2D Number of 1-path Kier alpha-modified shape index
pmi3 2D Third principal moment of inertia
slogP 2D Logarithm of the octanol/water partition coefficient
vsurf_CW2 3D Hydrophilic-hydrophilic interaction energy

| vsurf_W2 | 2D | Hydrophilic volume |

This table summarizes the key molecular descriptors found to significantly contribute to the antiplasmodial activity of mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidin-7-amine analogs in a QSAR study. mdpi.com

To build predictive and reliable QSAR models, various machine learning algorithms were employed. A study involving 125 congeners of 1,2,4-TAP utilized six different algorithms: Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), Random Forest Regressor (RFR), RIDGE regression, and LASSO. mdpi.com

The performance of these models was rigorously evaluated using metrics such as the coefficient of determination (R²), mean squared error (MSE), mean absolute error (MAE), and root mean squared error (RMSE). mdpi.com Based on a five-fold cross-validation, the SVR, kNN, and RFR models demonstrated superior robustness, efficiency, and reliability in predicting the pIC50 values. mdpi.comresearchgate.net The SVR model was identified as the best-performing model, indicating its capability to handle the complex, non-linear relationships within the structure-activity landscape of these compounds. mdpi.com

Table 2: Performance of Top Machine Learning Models in Predicting Antimalarial Activity

Algorithm MSE MAE RMSE
Support Vector Regressor (SVR) 0.67 0.33 0.46 0.57
Random Forest Regressor (RFR) 0.58 0.43 0.51 0.66

| k-Nearest Neighbors (kNN) | 0.54 | 0.46 | 0.54 | 0.68 |

This table displays the performance metrics for the three most robust machine learning algorithms used to predict the anti-malarial activity (pIC50) of mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidin-7-amine analogs. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the electronic behaviors of ligands and predicting their reactivity.

DFT calculations are employed to determine the electronic properties of mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine and its derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a large gap suggests high stability and low reactivity. researchgate.net For the parent mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine, the HOMO-LUMO energy gap was calculated to be 5.27 eV, indicating a stable molecule. researchgate.net These calculations help in understanding the donor capabilities of the molecule, which is crucial for its interaction with biological targets. researchgate.net

DFT calculations are also instrumental in identifying the regions within a molecule that are most susceptible to attack by electrophiles and nucleophiles. researchgate.net This is achieved by analyzing the distribution of electron density and molecular electrostatic potential. For derivatives of 2-amino mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, computational studies have shown that the most likely sites for electrophilic attack are the N-1 and N-3 atoms of the triazole ring, as well as the exocyclic amino group. researchgate.net The saturation level of the pyrimidine ring can influence the global nucleophilicity, with partially hydrogenated analogs showing higher nucleophilicity than their aromatic counterparts. researchgate.net Such analyses provide fundamental insights into the chemical reactivity of the scaffold, which is essential for understanding its mechanism of action and for designing synthetic modifications. researchgate.net

Molecular Docking and Dynamics Simulations

Computational simulations, including molecular docking and molecular dynamics (MD), are pivotal in elucidating the behavior oftriazolo[1,5-a]pyrimidine (TPD) derivatives at the atomic level. These methods provide critical insights into how these compounds interact with biological targets, guiding the development of more potent and selective molecules.

Rationalizing Binding Modes within Protein Cavities

Molecular docking studies have been extensively used to understand how TPD derivatives orient themselves within the binding sites of various protein targets. A notable example is their interaction with tubulin, a key protein in microtubule (MT) dynamics. TPDs have been identified as a unique class of MT-stabilizing agents that interact with the vinca site on β-tubulin, a site typically targeted by MT-depolymerizing compounds. Docking studies, combined with matched molecular pair analyses, have helped to rationalize the affinity of different TPDs for both the vinca binding site and a second, distinct "seventh site". The specific fragments attached at the C6 and C7 positions of the triazolopyrimidine core are crucial in determining the binding affinity and selectivity for these sites.

Beyond tubulin, the binding modes of TPDs have been investigated for other therapeutic targets. In the context of malaria, derivatives have been docked into the active site of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). X-ray studies revealed that the TPD ring is accommodated within a hydrogen-bond pocket, while substituents can occupy an adjacent hydrophobic pocket. Similarly, for the development of antivirals, docking simulations of 1,2,4 triazolo[1,5-a] pyrimidin-7-one compounds against the SARS-CoV-2 main protease (Mpro) showed effective interaction with crucial active site amino acid residues. For anticancer applications, docking experiments suggested that a pyrazolotriazolopyrimidine derivative binds at the ATP binding site of the epidermal growth factor receptor (EGFR).

Prediction of Binding Energies

A key application of computational studies is the prediction of binding affinity, often expressed as a binding energy score. For TPDs targeting tubulin, calculated binding energies for the vinca and seventh sites have been shown to correlate well with biological data. These calculations, often refined using methods like the molecular mechanics generalized Born surface area (MMGBSA) approach, can help predict whether a compound will exhibit a desired cellular activity. For instance, TPDs with a preferential binding energy for the vinca site tend to show dose-dependent MT-stabilizing activity without causing tubulin degradation.

In the pursuit of antimalarial agents, newly designed compounds featuring thetriazolo[1,5-a]pyrimidin-7-amine scaffold were shown to have superior binding energies compared to standard inhibitors when docked with the PfDHODH crystal structure. Similarly, in silico screening against SARS-CoV-2 Mpro identified TPD compounds with high binding affinities, which were further supported by stable binding energy calculations from MM/PBSA analyses during molecular dynamics simulations.

Compound ClassProtein TargetComputational MethodKey FindingReference
TPD Derivativesβ-TubulinDocking & MMGBSACalculated binding energies for vinca and seventh sites correlate with biological activity.
Designed TPDsPfDHODHMolecular DockingDesigned compounds showed lower (more favorable) binding energies than standard inhibitors.
Pyrimidin-7-onesSARS-CoV-2 MproDocking & MM/PBSAIdentified potent inhibitors with high binding affinity (<−9 kCal/mol) and stable binding energy.
PyrazolotriazolopyrimidineEGFRMolecular DockingCompound binds at the ATP binding site, rationalizing its inhibitory activity.

Investigating Hydrophobic Interactions and Hydrogen Bonding

The stability and specificity of a ligand-protein complex are governed by non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds. Computational studies are adept at identifying these crucial interactions. For TPD derivatives targeting PfDHODH, the triazolopyrimidine ring engages in important hydrogen-bonding interactions with the side chains of His185 and Arg265. The binding of other TPD derivatives to PfDHODH also involves interactions with essential residues at the binding site.

In the case of TPDs as anticancer agents, specific interactions determine their efficacy. When targeting EGFR, the nitrogen atom of the pyrimidine ring forms a hydrogen bond with the backbone amide of Met769 in the hinge region of the kinase. For inhibitors of cyclin-dependent kinase 2 (CDK2), derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold form two essential hydrogen bonds with Leu83. Docking studies of TPDs against the SARS-CoV-2 main protease revealed that potent inhibitors form hydrogen bonds with key catalytic residues, including His41, Cys145, and Glu166. Molecular dynamics simulations further confirm the stability of these hydrogen bonds over time. Hydrophobic interactions also play a critical role; for instance, the binding of TPDs to PfDHODH involves a hydrophobic pocket that accommodates aromatic substituents.

Fragment-Based Drug Design (FBDD)

Fragment-based drug design is a powerful strategy for identifying novel lead compounds. It involves screening small chemical fragments, which typically bind with low affinity, and then growing or combining them to produce a more potent lead.

Designing New Inhibitors from Known Experimental Inhibitor Fragments

Thetriazolo[1,5-a]pyrimidin-7-amine scaffold has been successfully utilized in FBDD approaches. In one study targeting PfDHODH, researchers began with nine known experimental inhibitors of the enzyme. These molecules were computationally broken down into smaller fragments. The resulting fragments were then recombined using the BREED algorithm to generate novel ligand structures. This process led to the design of six new compounds, five of which contained thetriazolo[1,5-a]pyrimidin-7-amine moiety. Subsequent molecular docking showed that these newly designed compounds had superior binding energies compared to the original inhibitors, highlighting the success of the FBDD strategy in optimizing the core scaffold for this specific target.

In Silico Prediction of Biological Activity

A 2D-QSAR model was developed fortriazolo[1,5-a]pyrimidin-7-amine based compounds designed as PfDHODH inhibitors. Using a multiple linear regression method, a model was built and externally validated, yielding R² and Q² values of 0.6852 and 0.6691, respectively. These statistical values indicate a robust and predictive model, which confirmed the inhibitory potential of the designed compounds against PfDHODH. Such QSAR models can provide valuable insights into the mechanism of action and guide further chemical synthesis. In addition to efficacy, in silico tools are also used to predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to filter out compounds with unfavorable profiles early in the discovery process.

Computational and in Silico Studies

Computer Forecast of A1-Antagonistic Activity

In the search for novel therapeutic agents, computational, or in silico, methods are valuable tools for predicting the biological activity of chemical compounds before their actual synthesis and in vitro testing. This approach saves time and resources by prioritizing molecules with a higher probability of success. For the rrpharmacology.rumdpi.comnih.govTriazolo[1,5-a]pyrimidine scaffold, computational studies have been employed to forecast its potential as an antagonist for the adenosine (B11128) A1 receptor.

One such study focused on a series of nitro derivatives of azolo[1,5-a]pyrimidines, including a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, to predict their A1-antagonistic effects. The in silico screening was conducted using the Microcosm BioS software, which predicts biological activity based on the similarity of a compound's structure to known standards with established biological activities. rrpharmacology.rucyberleninka.ru

The computer-based forecast identified several compounds within the azolo[1,5-a]pyrimidine series as having a high probability of A1-antagonistic activity. rrpharmacology.rucyberleninka.ru Following the in silico predictions, the most promising compounds were synthesized and their activity was verified through in vitro experiments on isolated mouse atria. rrpharmacology.rucyberleninka.ru This process of computational screening followed by experimental validation is a common strategy in modern drug discovery.

The study highlighted one derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which, based on the computer forecast, was selected for in vitro testing. cyberleninka.ru The results of the subsequent experimental validation showed that this derivative indeed possessed A1-antagonistic activity, although it was found to be less potent than the reference compound, caffeine. cyberleninka.ru

The findings from this research underscore the utility of computational forecasting in identifying potential adenosine A1 receptor antagonists within the rrpharmacology.rumdpi.comnih.govtriazolo[1,5-a]pyrimidine class of compounds.

Table 1: In Silico Prediction and In Vitro Results for A1-Antagonistic Activity of a 1,2,4-Triazolo[1,5-a]pyrimidine Derivative

Compound ClassComputational MethodIn Silico PredictionIn Vitro Validation
Derivative of 1,2,4-triazolo[1,5-a]pyrimidineMicrocosm BioS Software (Maximum Similarity to Standards)Recommended for priority testing for A1-antagonistic activityShowed A1-antagonistic activity, but was 1.5 times less active than caffeine

Advanced Applications and Future Directions

Material Science Applications

The smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine framework is recognized for its potential in the field of material sciences. smolecule.commdpi.com The distinct arrangement of nitrogen and carbon atoms, coupled with its versatile reactivity, allows this class of compounds to be utilized in the development of new materials. smolecule.com The applications for these heterocyclic compounds are varied, extending from medicinal chemistry to the creation of functional materials with specific properties. mdpi.com The inherent characteristics of the scaffold make it a subject of interest for creating materials with novel electronic, optical, or structural features.

Development of Metal-Organic Frameworks (MOFs) and Multidimensional Systems

The smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold demonstrates significant promise as a building block for creating complex supramolecular structures. The presence of multiple nitrogen atoms in the fused ring system provides accessible electron pairs, making these compounds excellent ligands for coordinating with metal ions. mdpi.com

This interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidine ligands is a key area of research for the synthesis of Metal-Organic Frameworks (MOFs) and other multidimensional systems. mdpi.com These organized structures can exhibit a range of useful properties, including:

Magnetism

Luminescence

Biological activity

The versatility of the triazolopyrimidine core as a ligand allows for the construction of diverse frameworks with tunable properties, opening avenues for new applications in catalysis, gas storage, and sensing. mdpi.com

Drug Delivery Systems

A novel approach for targeted therapy involves using the smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold in advanced drug delivery systems. Research has demonstrated the feasibility of anchoring metal complexes of triazolopyrimidine derivatives onto silica (B1680970) nanoparticles to serve as a vehicle for drug release. mdpi.com

In a proof-of-concept study, a highly effective antiparasitic metal complex of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine was successfully anchored on silica nanoparticles. The subsequent evaluation of this system confirmed its ability to release the drug, showcasing a new and promising approach for drug vehiculation. mdpi.com This methodology could potentially improve the delivery of poorly soluble compounds and target specific tissues, enhancing therapeutic efficacy. The use of nanomaterials like mesoporous silica as carriers is a growing field aimed at overcoming challenges in oral drug delivery for compounds with low aqueous solubility. monash.edu

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) by tumor cells. Derivatives of smolecule.comacs.orgnih.govTriazolo[1,5-a]pyrimidin-7-amine have emerged as a promising class of anticancer agents capable of circumventing this issue. acs.org

A series of these compounds demonstrated the ability to overcome resistance mediated by several multidrug resistance transporter proteins. The mechanism of action for these triazolopyrimidines is unique; they promote the polymerization of tubulin, a critical component of the cellular cytoskeleton, but do so without competing for the same binding site as paclitaxel. Instead, they inhibit the binding of vinca (B1221190) alkaloids to tubulin. acs.org This distinct mechanism allows them to remain effective against cancer cells that have developed resistance to other tubulin-targeting agents. Lead compounds from this series have shown high potency and efficacy in inhibiting tumor growth in animal models. acs.org

New Therapeutic Avenues for Neglected Tropical Diseases

The smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is a key platform for developing treatments for neglected tropical diseases like leishmaniasis and Chagas disease. mdpi.comresearchgate.net Metal complexes involving triazolopyrimidine derivatives, in particular, have shown significant potential as antiparasitic agents. researchgate.net

In vitro studies of first-row transition metal complexes with a 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine ligand revealed high efficacy against multiple species of Leishmania and Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The activity of these complexes was often higher than that of commercially available reference drugs. mdpi.com

Parasite SpeciesCompound TypeResult
Leishmania infantumMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com
Leishmania braziliensisMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com
Leishmania donovaniMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com
Leishmania peruvianaMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com
Leishmania mexicanaMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com
Trypanosoma cruziMetal complexes of HftpOHigher efficacy than reference drugs mdpi.com

HftpO: 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine

Furthermore, other derivatives have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite, making it a promising target for antimalarial drug development. nih.gov

Exploration of Novel Targets for Drug Intervention

The versatility of the smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold allows for its application against a wide array of novel drug targets, spanning various therapeutic areas.

Therapeutic AreaNovel Target/MechanismKey Findings
Oncology Bromodomain and extra-terminal domain (BET) protein BRD4A derivative, WS-722, was found to inhibit BRD4, leading to cell apoptosis in acute myeloid leukemia cells. researchgate.net
ERK Signaling PathwayIndole derivatives of the scaffold showed antiproliferative activity against gastric cancer cells by suppressing this pathway. nih.gov
HIV-1 Ribonuclease H (RNase H)Catechol derivatives of the scaffold were identified as low-micromolar inhibitors of the RNase H function, acting at a novel allosteric site. nih.gov
Neurology GABA-A ReceptorDerivatives of smolecule.comacs.orgnih.gov-triazolo [1,5-a]pyrimidine-7(4H)-one act as positive modulators, showing potent anticonvulsant activity with low toxicity. researchgate.net
Alzheimer's Disease & InsomniaPolycyclic systems containing the scaffold have been reported for potential use in treating these conditions. researchgate.net

This continuous exploration of new biological targets highlights the enduring importance of the smolecule.comacs.orgnih.govtriazolo[1,5-a]pyrimidine core in modern medicinal chemistry and drug discovery. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Combinatorial Chemistry and Library Synthesis

The structural versatility of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has made it a valuable framework in the field of combinatorial chemistry for the generation of diverse molecular libraries. Medicinal chemists have capitalized on the core's amenability to substitution at multiple positions to create large sets of analogues for high-throughput screening against various biological targets. This approach has proven effective in identifying novel therapeutic agents and in elucidating structure-activity relationships (SAR).

A common strategy for the combinatorial synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-amine derivatives involves the use of a key intermediate, such as a di-chloro substituted triazolopyrimidine. This intermediate allows for sequential and chemoselective displacement of the chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diversity at specific positions of the heterocyclic core. nih.govacs.orgresearchgate.net

One notable application of this combinatorial approach has been in the development of microtubule-stabilizing agents as potential therapeutics for neurodegenerative diseases like Alzheimer's. nih.govnih.gov In these studies, libraries of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines were synthesized to explore the impact of substituents at the C5, C6, and C7 positions on their biological activity. nih.govnih.gov For instance, a series of compounds was generated by reacting a 5,7-dichloro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine intermediate with a diverse set of amines to introduce variability at the C7 position. nih.gov

Detailed SAR studies on these libraries have revealed specific structural requirements for potent activity. For example, in the context of microtubule-stabilizing agents, "Class I" activity, a desirable cellular response, is generally associated with the presence of fluoro substituents at one or both ortho positions of a phenyl ring at the C6 position. nih.govacs.org Furthermore, an electron-withdrawing group in the para position of this phenyl ring and a relatively lipophilic, aliphatic amine at the C7 position were found to be important for this activity. nih.govacs.org

The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has also been employed in the generation of libraries targeting other diseases. For example, a library of 125 congeners was studied to model the quantitative structure-activity relationship for the inhibition of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com In another example, a versatile synthetic approach was developed to create a library of 6-cyano-7-aminoazolo[1,5-a]pyrimidines, which served as precursors for the synthesis of 2-R-6-(tetrazol-5-yl)-7-amino nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines as inhibitors of the protein kinase CK2. nih.gov

The synthesis of these libraries often involves multi-step reaction sequences that are amenable to parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for biological evaluation. The data generated from screening these libraries is crucial for identifying hit and lead compounds and for refining the design of subsequent generations of molecules with improved potency and selectivity.

Research Findings on nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine Libraries

Library FocusKey Substitutions ExploredTherapeutic Target/ApplicationKey Findings
Microtubule StabilizationC6-phenyl (fluoro substitutions), C7-amine (lipophilic, aliphatic)Neurodegenerative DiseasesOrtho-fluoro substitution on the C6-phenyl ring and a lipophilic amine at C7 are critical for "Class I" activity. nih.govacs.org
Anticancer Agents5-position ((1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino), C6-phenylTubulin InhibitionSpecific substitutions at the 5-position and on the phenyl ring are required for optimal anticancer potency. researchgate.net
Antimalarial AgentsVarious substitutions across the scaffoldPlasmodium falciparumA QSAR model was developed based on a library of 125 congeners to predict antiplasmodial activity. mdpi.com
CK2 Inhibition2-position (various R groups), 6-position (tetrazol-5-yl)Protein Kinase CK2A library was synthesized to identify novel inhibitors of CK2, a target in cancer therapy. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational synthetic protocols for preparing [1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Methodological Answer : The core scaffold is synthesized via cyclization of 3-amino-1,2,4-triazoles with β-oxo esters, nitriles, or α,β-unsaturated ketones under reflux conditions . Substitution at the 5- and 7-positions is achieved by nucleophilic displacement of chlorine or fluorine atoms. For example, 5,7-dichloro intermediates react with aryl/alkyl amines in DMF using K₂CO₃ as a base to introduce substituents . Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) are critical for optimizing yields .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns, particularly for trifluoromethyl or fluoroaryl groups . High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves ambiguous regiochemistry in complex analogs . For instance, ¹H NMR chemical shifts at δ ~10 ppm confirm the presence of exchangeable NH protons in the 7-amine position .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern microtubule-targeting activity in triazolopyrimidines?

  • Methodological Answer :

  • 5-Position : A (1S)-2,2,2-trifluoro-1-methylethylamino or achiral trifluoroethylamino group enhances tubulin polymerization and antiproliferative activity. Substitution here is critical for binding to the vinca domain .
  • 6-Position : Fluoro substituents ortho to the triazolopyrimidine core improve potency (e.g., 2,4,6-trifluorophenyl in compound 40 ) by enhancing hydrophobic interactions with tubulin .
  • 7-Amine : Aromatic amines (e.g., 4-chlorophenyl) optimize cellular permeability and target engagement, while alkylamines reduce efficacy .
  • SAR Validation : Competitive binding assays with paclitaxel/vinca alkaloids and tubulin polymerization kinetics are used to confirm mechanisms .

Q. How do triazolopyrimidines overcome multidrug resistance (MDR) in cancer models?

  • Methodological Answer : Selected derivatives (e.g., compound 50 ) evade ATP-binding cassette (ABC) transporters like P-glycoprotein. This is validated using cytotoxicity assays in MDR cell lines (e.g., NCI/ADR-RES) and comparative IC₅₀ values in parental vs. resistant lines . Fluorescence polarization assays confirm lack of competitive binding with paclitaxel, suggesting a unique vinca domain interaction .

Q. What in vivo pharmacokinetic (PK) and efficacy models are used for lead optimization?

  • Methodological Answer :

  • PK Studies : Compounds are dosed orally or intravenously in nude mice to measure plasma half-life (t₁/₂), bioavailability, and brain penetration. LC-MS/MS quantifies drug levels, while metabolite identification guides structural refinements .
  • Efficacy Models : Xenograft models (e.g., HCT-116 colon cancer) evaluate tumor growth inhibition. Compound 40 showed >70% suppression at 10 mg/kg (oral) with no acute toxicity, supported by histopathology and body weight monitoring .

Q. What computational strategies predict triazolopyrimidine binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)?

  • Methodological Answer : Molecular docking (e.g., Glide, AutoDock) and molecular dynamics (MD) simulations (100 ns trajectories) model interactions with PfDHODH’s hydrophobic cavity. Key residues (e.g., Leu197, Tyr528) form π-π and van der Waals contacts with the triazolopyrimidine core . Free energy perturbation (FEP) calculations prioritize substituents (e.g., tetrahydro-2-naphthyl) for synthesis .

Mechanistic and Translational Questions

Q. How do mitochondrial cytochrome-bc1 inhibitors like Ametoctradin differ in mechanism from microtubule-targeting triazolopyrimidines?

  • Methodological Answer : Ametoctradin (5-ethyl-6-octyl derivative) inhibits ubiquinol oxidation in fungal mitochondria, validated via oxygen consumption assays in Phytophthora infestans . In contrast, microtubule-targeting analogs (e.g., compound 40 ) promote tubulin polymerization, measured via turbidity assays at 350 nm . Enzyme-linked immunosorbent assays (ELISA) differentiate these mechanisms by quantifying β-tubulin stabilization .

Q. What strategies address low aqueous solubility in triazolopyrimidine lead compounds?

  • Methodological Answer :

  • Prodrug Design : Phosphonate or PEGylated derivatives improve solubility. For example, methoxymethyl ethers at the 2-position (e.g., compound 51 ) enhance logP values .
  • Co-crystallization : Screening with cyclodextrins or sulfonic acids identifies stable co-crystals, validated via powder X-ray diffraction (PXRD) .
  • Formulation : Nanoemulsions or liposomal encapsulation are tested using dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (>|30| mV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.